molecular formula C13H13NO3 B2635875 benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate CAS No. 138499-01-1

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No.: B2635875
CAS No.: 138499-01-1
M. Wt: 231.251
InChI Key: ZGDZYLKOHBZJJM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 4-oxocyclopent-2-en-1-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-oxocyclopent-2-en-1-amine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with enzymes involved in metabolic processes.

Comparison with Similar Compounds

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate can be compared with other carbamate compounds, such as:

    Benzyl carbamate: Lacks the 4-oxocyclopent-2-en-1-yl group, making it less reactive in certain chemical reactions.

    Phenyl N-(4-oxocyclopent-2-en-1-yl)carbamate: Similar structure but with a phenyl group instead of a benzyl group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZYLKOHBZJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.